Welcome to the BenchChem Online Store!
molecular formula C10H11N3O5S B8572416 GLYOXYLIC ACID p-ACETAMIDOBENZENESULFONYLHYDRAZONE CAS No. 75968-26-2

GLYOXYLIC ACID p-ACETAMIDOBENZENESULFONYLHYDRAZONE

Cat. No. B8572416
M. Wt: 285.28 g/mol
InChI Key: HTPGGBODPWPAHV-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04218465

Procedure details

The subject compound is prepared using the general method of Example 1 except that 4.58 g (20 mmol) of glyoxylic acid p-acetamidobenzenesulfonylhydrazide was reacted with 2.4 g (26 mmol) of glyoxylic acid monohydrate in the presence of 1/2 cc conc. HCl and 200 cc acetonitrile. The desired product was obtained in a yield of 5.4 g, m.p. 136° (dec.).
Name
glyoxylic acid p-acetamidobenzenesulfonylhydrazide
Quantity
4.58 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
desired product

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([S:11]([N:14](C(=O)C=O)[NH2:15])(=[O:13])=[O:12])=[CH:7][CH:6]=1)(=[O:3])[CH3:2].O.[C:21]([OH:25])(=[O:24])[CH:22]=O.Cl>C(#N)C>[C:1]([NH:4][C:5]1[CH:6]=[CH:7][C:8]([S:11]([NH:14][N:15]=[CH:22][C:21]([OH:25])=[O:24])(=[O:12])=[O:13])=[CH:9][CH:10]=1)(=[O:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
glyoxylic acid p-acetamidobenzenesulfonylhydrazide
Quantity
4.58 g
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(C=C1)S(=O)(=O)N(N)C(C=O)=O
Step Two
Name
Quantity
2.4 g
Type
reactant
Smiles
O.C(C=O)(=O)O
Name
Quantity
0.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The subject compound is prepared

Outcomes

Product
Name
desired product
Type
product
Smiles
C(C)(=O)NC1=CC=C(C=C1)S(=O)(=O)NN=CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.